

Comparative NMR Spectral Analysis: 3-Methoxycyclohexene vs. Structural Analogs

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Compound of Interest

Compound Name: 3-Methoxycyclohexene
CAS No.: 2699-13-0
Cat. No.: B1595103

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This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **3-methoxycyclohexene**, benchmarked against its structural parent, cyclohexene, and its regioisomer, 1-methoxycyclohexene. The data presented is intended to aid researchers, scientists, and drug development professionals in the structural elucidation and quality control of these and similar compounds.

Data Presentation: ^1H and ^{13}C NMR Chemical Shifts

The following tables summarize the ^1H and ^{13}C NMR spectral data for **3-methoxycyclohexene** and its selected alternatives. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^1H NMR Spectral Data Comparison

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3-Methoxycyclohexene	H1, H2 (Vinyl)	5.7 - 6.0	Multiplet	-
	H3 (CH-O)	~3.8	Multiplet	-
	OCH ₃	~3.3	Singlet	-
1-Methoxycyclohexene	H4, H5, H6 (Aliphatic)	1.5 - 2.2	Multiplet	-
	H2 (Vinyl)	~4.6	Triplet	~3.9
	OCH ₃	~3.5	Singlet	-
Cyclohexene	H3, H6 (Allylic)	~2.0	Multiplet	-
	H4, H5 (Aliphatic)	~1.5 - 1.8	Multiplet	-
	H1, H2 (Vinyl)	~5.6	Multiplet	-
Cyclohexene	H3, H6 (Allylic)	~1.9	Multiplet	-
	H4, H5 (Aliphatic)	~1.6	Multiplet	-

Table 2: ¹³C NMR Spectral Data Comparison

Compound	Carbon	Chemical Shift (δ , ppm)
3-Methoxycyclohexene	C1, C2 (Vinyl)	~125 - 135
C3 (CH-O)	~75	
OCH ₃	~56	
C4, C5, C6 (Aliphatic)	~20 - 30	
1-Methoxycyclohexene	C1 (Vinyl, C-O)	~152
C2 (Vinyl, C-H)	~99	
OCH ₃	~55	
C3, C6 (Allylic)	~22, ~29	
C4, C5 (Aliphatic)	~19, ~23	
Cyclohexene	C1, C2 (Vinyl)	~127.2
C3, C6 (Allylic)	~25.2	
C4, C5 (Aliphatic)	~22.8	

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data presented is a representative compilation from various sources.

Experimental Protocols

The following is a representative methodology for the acquisition of ¹H and ¹³C NMR spectra.

Instrumentation: NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer, such as a Bruker® 300 spectrometer.^[1]

Sample Preparation:

- Approximately 5-10 mg of the analyte (e.g., **3-methoxycyclohexene**) is dissolved in about 0.6-0.7 mL of a deuterated solvent.

- Commonly used solvents include Deuterated Chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6), depending on the sample's solubility.[1]
- The solution is transferred to a 5 mm NMR tube.
- A small amount of Tetramethylsilane (TMS) may be added as an internal standard, with its signal set to 0.00 ppm.[2]

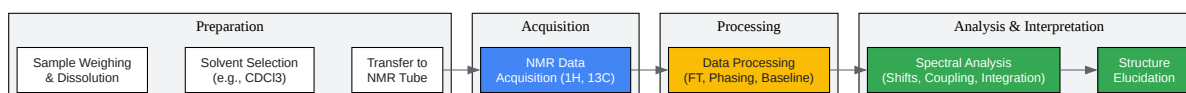
Data Acquisition:

- ^1H NMR: Experiments are recorded at the corresponding spectrometer frequency (e.g., 300 MHz).[1] Typically, 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.
- ^{13}C NMR: Experiments are recorded at a lower frequency (e.g., 75 MHz for a 300 MHz spectrometer).[1] Due to the lower natural abundance of the ^{13}C isotope, a larger number of scans (e.g., 1024 or more) is often required. Proton decoupling is typically used to simplify the spectrum, resulting in singlets for each unique carbon environment.[2]

Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to generate the final spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates the standard workflow for NMR spectral analysis, from sample preparation through to final structural determination.



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Caption: Workflow for NMR spectral analysis.

Comparative Spectral Interpretation

3-Methoxycyclohexene:

- ^1H NMR: The key distinguishing feature is the signal for the proton on the carbon bearing the methoxy group (H3), which is shifted downfield to around 3.8 ppm. The vinyl protons (H1, H2) appear in the typical olefinic region (5.7-6.0 ppm). The methoxy group itself presents as a sharp singlet at approximately 3.3 ppm.
- ^{13}C NMR: The most downfield carbon signal (excluding the vinyl carbons) is C3 at ~75 ppm, directly attached to the electronegative oxygen atom. The vinyl carbons (C1, C2) resonate around 125-135 ppm.

1-Methoxycyclohexene (Alternative 1):

- ^1H NMR: In this isomer, the methoxy group is directly attached to the double bond (an enol ether). This causes the adjacent vinyl proton (H2) to be significantly shielded (shifted upfield) to around 4.6 ppm. This is a clear diagnostic peak to differentiate it from the 3-methoxy isomer.
- ^{13}C NMR: The carbon of the double bond attached to the oxygen (C1) is strongly deshielded, appearing far downfield at ~152 ppm. Conversely, the other vinyl carbon (C2) is shielded and appears upfield around 99 ppm. This large separation of the vinyl carbon signals is characteristic of an enol ether system.

Cyclohexene (Alternative 2):

- ^1H NMR: The spectrum is simpler, with vinyl protons around 5.6 ppm and two sets of aliphatic protons (allylic and saturated) between 1.6 and 2.0 ppm.^[2] The absence of a methoxy singlet immediately distinguishes it from the other two compounds.
- ^{13}C NMR: The spectrum shows only three signals due to the molecule's symmetry. The two equivalent vinyl carbons appear at ~127.2 ppm, with the two sets of equivalent aliphatic carbons appearing further upfield.^[2] This simple spectrum serves as a baseline for understanding the effects of the methoxy substituent.

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